Benzyl 3-iodoazetidine-1-carboxylate
Overview
Description
Benzyl 3-iodoazetidine-1-carboxylate: is an organic compound with the molecular formula C11H12INO2 and a molecular weight of 317.13 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an iodine atom at the 3-position and a benzyl ester group at the 1-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iodination of Azetidine: The synthesis of benzyl 3-iodoazetidine-1-carboxylate typically begins with the iodination of azetidine.
Esterification: The iodinated azetidine is then subjected to esterification with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl 3-iodoazetidine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the iodine atom.
Reduction Reactions: The compound can be reduced to the corresponding azetidine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or acidic conditions.
Major Products:
Substitution: Formation of azetidine derivatives with various functional groups.
Reduction: Formation of benzyl azetidine-1-carboxylate.
Oxidation: Formation of benzyl 3-iodoazetidine-1-carboxylic acid.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Bioconjugation: It is used in bioconjugation techniques to attach bioactive molecules to biomolecules like proteins and nucleic acids.
Industry:
Mechanism of Action
The mechanism of action of benzyl 3-iodoazetidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactions. The iodine atom at the 3-position makes it a good leaving group, facilitating these reactions. In biological systems, the compound can be used to modify biomolecules through bioconjugation, where it forms stable covalent bonds with target molecules .
Comparison with Similar Compounds
- Benzyl 3-chloroazetidine-1-carboxylate
- Benzyl 3-bromoazetidine-1-carboxylate
- Benzyl 3-fluoroazetidine-1-carboxylate
Comparison:
- Reactivity: Benzyl 3-iodoazetidine-1-carboxylate is more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro counterparts due to the weaker carbon-iodine bond .
- Applications: While all these compounds can be used as building blocks in organic synthesis, the iodo derivative is preferred for reactions requiring high reactivity and efficiency .
- Stability: The iodo derivative is less stable than the chloro, bromo, and fluoro derivatives, which can be advantageous or disadvantageous depending on the specific application .
Properties
IUPAC Name |
benzyl 3-iodoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXKRIUJMHHPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585721 | |
Record name | Benzyl 3-iodoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-26-9 | |
Record name | Benzyl 3-iodoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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